N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, two methyl groups, a chlorine atom, and a nitro group attached to a benzamide core
Preparation Methods
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-5-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Amidation: The nitrated product is then reacted with 4-bromo-2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of a nitro group, which may result in different chemical and biological properties.
N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: This compound contains an indole moiety, which can confer different reactivity and biological activity.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-8-5-10(16)6-9(2)14(8)18-15(20)12-7-11(19(21)22)3-4-13(12)17/h3-7H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIQMPPWTPOTLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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